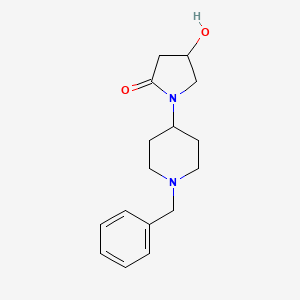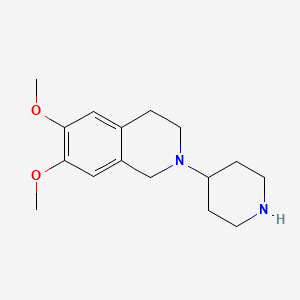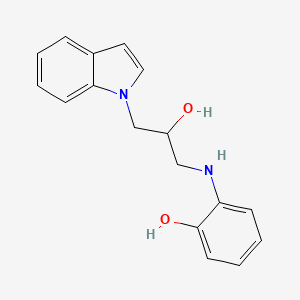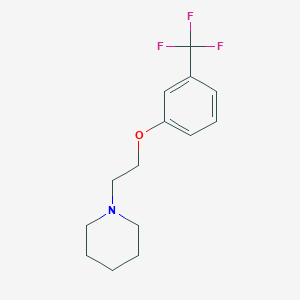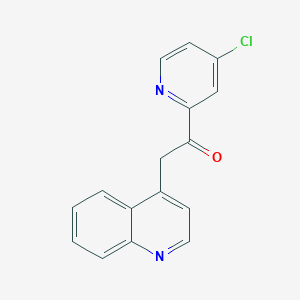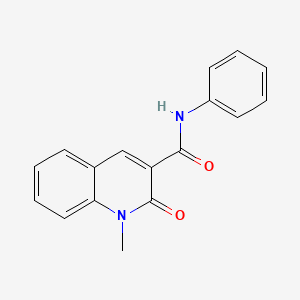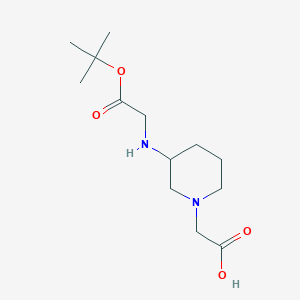![molecular formula C18H27NO B15064185 Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]- CAS No. 820974-73-0](/img/structure/B15064185.png)
Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide is an organic compound that belongs to the class of amides. This compound features a butyl group attached to an indane moiety, which is further connected to a butyramide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide typically involves the reaction of 4-butyl-2,3-dihydro-1H-indene with butyric acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide can be compared with other similar compounds, such as:
- N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)acetamide
- N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)propionamide
These compounds share a similar indane core structure but differ in the length and nature of the alkyl chain attached to the amide group. The unique properties of N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide, such as its specific binding affinity and reactivity, distinguish it from these related compounds.
Properties
CAS No. |
820974-73-0 |
|---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]butanamide |
InChI |
InChI=1S/C18H27NO/c1-3-5-8-14-9-6-10-16-15(11-12-17(14)16)13-19-18(20)7-4-2/h6,9-10,15H,3-5,7-8,11-13H2,1-2H3,(H,19,20) |
InChI Key |
JELWLGGYWVCMPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2CCC(C2=CC=C1)CNC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


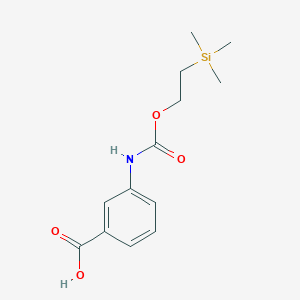
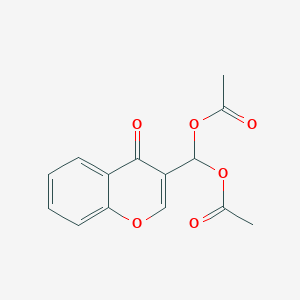
![7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B15064110.png)
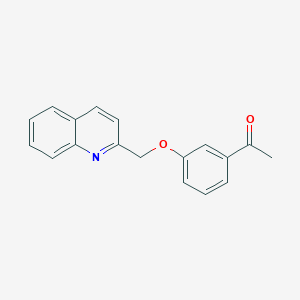
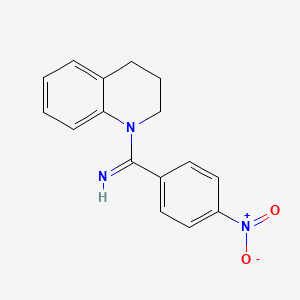
![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)
